molecular formula C17H13N3O4 B14234327 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- CAS No. 300588-70-9

2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro-

Cat. No.: B14234327
CAS No.: 300588-70-9
M. Wt: 323.30 g/mol
InChI Key: PPKUNHIIDGNUBW-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- is a complex organic compound with a unique structure that includes a benzopyran ring, a carboxamide group, and nitro and imino substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- typically involves multi-step organic reactions. The starting materials often include benzopyran derivatives, which undergo nitration to introduce the nitro group. Subsequent reactions involve the introduction of the carboxamide and imino groups through amide formation and imination reactions, respectively. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the imino and carboxamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-chloro-
  • 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-bromo-
  • 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-fluoro-

Uniqueness

The uniqueness of 2H-1-Benzopyran-3-carboxamide, 2-imino-N-(4-methylphenyl)-6-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

300588-70-9

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

2-imino-N-(4-methylphenyl)-6-nitrochromene-3-carboxamide

InChI

InChI=1S/C17H13N3O4/c1-10-2-4-12(5-3-10)19-17(21)14-9-11-8-13(20(22)23)6-7-15(11)24-16(14)18/h2-9,18H,1H3,(H,19,21)

InChI Key

PPKUNHIIDGNUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N

Origin of Product

United States

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